molecular formula C17H11BrO5 B11666418 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B11666418
M. Wt: 375.2 g/mol
InChI Key: QKKBOKXFZOHZPD-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group attached to the chromen-4-one core, which is further functionalized with an acetate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the chromen-4-one core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the chromen-4-one core in 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate imparts unique chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H11BrO5

Molecular Weight

375.2 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C17H11BrO5/c1-10(19)22-11-6-7-12-15(8-11)21-9-16(17(12)20)23-14-5-3-2-4-13(14)18/h2-9H,1H3

InChI Key

QKKBOKXFZOHZPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br

Origin of Product

United States

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